Loxapine-d8 Hydrochloride

Description

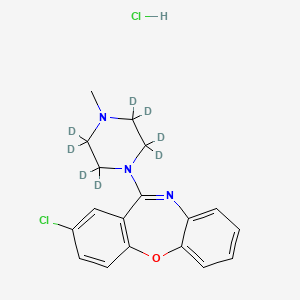

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

8-chloro-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O.ClH/c1-21-8-10-22(11-9-21)18-14-12-13(19)6-7-16(14)23-17-5-3-2-4-15(17)20-18;/h2-7,12H,8-11H2,1H3;1H/i8D2,9D2,10D2,11D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSXBVMKACNEMKY-KTSBLNPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl)([2H])[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50857920 | |

| Record name | 2-Chloro-11-[4-methyl(~2~H_8_)piperazin-1-yl]dibenzo[b,f][1,4]oxazepine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246820-19-8 | |

| Record name | 2-Chloro-11-[4-methyl(~2~H_8_)piperazin-1-yl]dibenzo[b,f][1,4]oxazepine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Spectroscopic Characterization of Loxapine D8 Hydrochloride

Methodologies for Deuterium (B1214612) Incorporation in Loxapine (B1675254) Synthesis

The synthesis of Loxapine-d8 requires specialized methods to ensure the precise and efficient incorporation of deuterium atoms at specific molecular positions.

While the exact proprietary synthesis method for commercially available Loxapine-d8 is not publicly detailed, a plausible and common strategy involves the coupling of the core dibenzoxazepine (B10770217) tricycle with a pre-deuterated piperazine (B1678402) moiety. A general synthesis for non-deuterated loxapine involves the reaction of 2-chloro-11-oxo-10,11-dihydrodibenzo[b,f] veeprho.comCurrent time information in Santa Cruz, CA, US.oxazepine with N-methylpiperazine. gpatindia.com To create the deuterated analog, a similar pathway would be employed using a deuterated reactant.

A key intermediate is N-methylpiperazine-d8. The synthesis of deuterated piperazine rings has been achieved through the reduction of amide or imide precursors using a powerful deuterating agent like lithium aluminum deuteride (B1239839) (LiAlD₄). usask.ca For instance, a suitable piperazine precursor, such as a diketopiperazine, can be reduced with LiAlD₄ to yield a piperazine ring with deuterium atoms at all four methylene (B1212753) positions.

The final step in the synthesis of Loxapine-d8 would then involve the condensation of this N-methylpiperazine-d8 with the appropriate dibenzoxazepine intermediate, such as 11-(1-piperazinyl)-2-chlorodibenzo[b,f] veeprho.comCurrent time information in Santa Cruz, CA, US.oxazepine, under conditions that facilitate the formation of the final product.

Plausible Synthetic Route:

Preparation of the Dibenzoxazepine Core: Synthesis of the tricyclic dibenzoxazepine structure, a common precursor in the synthesis of loxapine. jocpr.com

Synthesis of Deuterated N-methylpiperazine: Reduction of a suitable piperazine precursor (e.g., 1-methylpiperazine-2,6-dione) with a strong deuterating agent like lithium aluminum deuteride to form N-methylpiperazine-d8.

Coupling Reaction: Condensation of the dibenzoxazepine core with N-methylpiperazine-d8 to form the Loxapine-d8 molecule.

Salt Formation: Treatment of the Loxapine-d8 free base with hydrochloric acid to yield the stable Loxapine-d8 Hydrochloride salt.

The assessment of isotopic purity is critical to confirm the successful incorporation of deuterium and to quantify the level of enrichment. This is typically achieved using mass spectrometry. usask.ca

The method involves comparing the experimentally measured isotope distribution pattern of the synthesized Loxapine-d8 with the theoretical distribution pattern calculated for a molecule with 100% deuterium incorporation at the eight specified positions. nih.gov By analyzing the relative intensities of the mass peaks in the molecular ion cluster, the percentage of molecules containing the desired number of deuterium atoms (d8), as well as the percentages of molecules with fewer deuterium atoms (d1 through d7), can be determined. nih.gov For use as an internal standard, a high isotopic enrichment (e.g., ≥99% deuterated forms) is typically required. caymanchem.com

Advanced Spectroscopic and Chromatographic Techniques for Compound Characterization

A suite of advanced analytical techniques is employed to confirm the identity, structure, and purity of the synthesized this compound.

High-Resolution Mass Spectrometry (HRMS) is a definitive technique for confirming the molecular formula of Loxapine-d8. HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental composition.

For Loxapine-d8, the expected monoisotopic mass of the free base (C₁₈H₁₀D₈ClN₃O) would be significantly different from that of its non-deuterated counterpart. The mass spectrometer would detect a molecular ion peak corresponding to the mass of the deuterated compound, providing strong evidence of the successful incorporation of eight deuterium atoms. The high accuracy of the mass measurement helps to distinguish the deuterated compound from other potential impurities or byproducts.

Table 1: Expected Mass Spectrometry Data

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| Loxapine | C₁₈H₁₈ClN₃O | 327.1138 |

| Loxapine-d8 | C₁₈H₁₀D₈ClN₃O | 335.1641 |

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for verifying the precise location of the deuterium atoms within the molecule. This is achieved by comparing the ¹H (proton) NMR spectrum of Loxapine-d8 with that of a non-deuterated loxapine standard.

In the ¹H NMR spectrum of Loxapine-d8, the signals corresponding to the protons on the piperazine ring would be absent or significantly diminished. The protons of the dibenzoxazepine ring system and the N-methyl group would remain, confirming that deuteration occurred specifically at the intended positions.

Furthermore, ²H (deuterium) NMR spectroscopy can be used to directly observe the deuterium nuclei. The ²H NMR spectrum of Loxapine-d8 would show a signal in the chemical shift region corresponding to the piperazine ring, providing conclusive evidence of the location of the deuterium labels.

High-Performance Liquid Chromatography (HPLC) is a standard method used to assess the chemical purity of this compound. nih.gov The goal is to separate the main compound from any process-related impurities, starting materials, or the non-deuterated analog.

A typical Reverse-Phase HPLC (RP-HPLC) method would be employed. nih.govcore.ac.uk The method would be validated to ensure it is linear, accurate, precise, and specific for Loxapine-d8. The purity is determined by measuring the area of the Loxapine-d8 peak relative to the total area of all peaks in the chromatogram.

Table 2: Example HPLC Method Parameters for Loxapine Analysis

| Parameter | Condition |

|---|---|

| Column | C8 or C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile (B52724) and Water (with additives like triethylamine (B128534) or trifluoroacetic acid), e.g., 40:60 (v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV Spectrophotometry (e.g., at 265 nm) |

| Temperature | 25 °C |

Note: These are example parameters based on methods for non-deuterated loxapine and would be optimized specifically for this compound analysis. nih.govcore.ac.uk

Bioanalytical Method Development and Validation Utilizing Loxapine D8 Hydrochloride

Development of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity, selectivity, and robustness. bioanalysis-zone.com The development of an LC-MS/MS method for loxapine (B1675254) involves meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection.

Optimization of Sample Preparation for Complex Biological Matrices

The primary goal of sample preparation is to extract the analyte (loxapine) and the internal standard (Loxapine-d8) from complex biological matrices like plasma, removing proteins and other interfering substances that could compromise the analysis.

Commonly employed techniques include:

Protein Precipitation (PPT): This is a rapid and straightforward method where a solvent, such as acetonitrile (B52724) or methanol (B129727), is added to the plasma sample to precipitate proteins. waters.comnih.gov For instance, a mixture of methanol and zinc sulfate (B86663) can be used as a protein precipitation solvent. waters.com The supernatant, containing the analyte and internal standard, is then collected for analysis. waters.comthermofisher.com

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquids. For loxapine and its metabolites, LLE has been successfully used with solvents like methyl tert-butyl ether under alkaline conditions. akjournals.comakjournals.com

Solid-Phase Extraction (SPE): SPE provides a cleaner extract compared to PPT and LLE by using a solid sorbent to bind and elute the analytes. Cation-exchange SPE is particularly effective for extracting loxapine and its metabolites from plasma. researchgate.netnih.gov In some methods, micro-elution SPE is used to process small sample volumes, such as 100 μL of plasma. nih.gov

Chromatographic Separation Parameters for Loxapine and Its Deuterated Analogs

Chromatographic separation is critical for resolving loxapine and Loxapine-d8 from endogenous matrix components and potential metabolites. Reversed-phase liquid chromatography is the standard approach.

Key chromatographic parameters that are optimized include:

Analytical Column: C18 columns are widely used for the separation of antipsychotics. akjournals.comnih.gov For example, an Aquasil C18 column (100 mm x 2.1 mm, 5 µm) has been shown to provide good separation. akjournals.com

Mobile Phase: The mobile phase typically consists of an aqueous component and an organic solvent. A common mobile phase composition is a mixture of methanol or acetonitrile with an aqueous buffer like ammonium (B1175870) trifluoroacetate (B77799) or formic acid to ensure proper ionization. akjournals.comnih.gov A gradient elution, where the proportion of the organic solvent is varied over time, is often employed to achieve optimal separation within a short run time. thermofisher.com

Flow Rate: The flow rate is adjusted to ensure good peak shape and resolution. A typical flow rate for a 2.1 mm inner diameter column is around 0.45 mL/min. akjournals.com

Column Temperature: Maintaining a consistent column temperature, for instance at 25°C, ensures reproducible retention times. nih.gov

A well-developed chromatographic method can achieve a total run time of less than five minutes per sample. waters.comwaters.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | Aquasil C18 (100 x 2.1 mm, 5 µm) | akjournals.com |

| Mobile Phase | Methanol:Deionized water with 2 mM ammonium trifluoroacetate and 0.02% formic acid (65:35, v/v) | akjournals.com |

| Flow Rate | 0.45 mL/min | akjournals.com |

| Injection Volume | 5-10 µL | thermofisher.com |

| Run Time | < 5 minutes | waters.comwaters.com |

Mass Spectrometric Detection and Quantitation Principles Utilizing Selected Reaction Monitoring (SRM)

Tandem mass spectrometry is used for the detection and quantification of loxapine and Loxapine-d8. The mass spectrometer is typically operated in the positive electrospray ionization (ESI+) mode. nih.gov

The principle of quantification relies on Selected Reaction Monitoring (SRM) . In SRM, a specific precursor ion (the protonated molecule, [M+H]+) for each compound is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is then monitored in the third quadrupole (Q3). This process is highly selective and significantly reduces background noise.

For loxapine, the precursor ion (m/z) is selected, and a characteristic product ion is monitored. Loxapine-d8, being chemically identical but heavier due to the deuterium (B1214612) atoms, will have a different precursor ion mass but may produce a product ion of the same mass or a different one depending on the fragmentation pattern. The use of a deuterated internal standard like Loxapine-d8 is ideal as it co-elutes with the analyte and experiences similar ionization effects, thus compensating for variations during sample preparation and analysis. akjournals.comnih.gov

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Loxapine | 327 | - | nih.gov |

| Loxapine-d3 | 330 | - | nih.gov |

| Note: Specific product ions are determined during method development. The reference indicates precursor ions used in a GLC/MS method. |

Validation of Quantitative Bioanalytical Assays Using Loxapine-d8 as an Internal Standard

Once the LC-MS/MS method is developed, it must be rigorously validated to ensure its reliability for the intended application, following guidelines from regulatory bodies like the FDA and EMA. nih.govuantwerpen.be

Assessment of Linearity, Sensitivity, and Specificity

Linearity: The linearity of the method is assessed by analyzing calibration standards at several concentration levels. The method is considered linear if it provides a proportional response to the concentration of the analyte over a defined range. For loxapine, methods have been validated over concentration ranges such as 0.0500 to 50.0 ng/mL. nih.gov A regression coefficient (r²) value greater than 0.99 is typically required to demonstrate good linearity. thermofisher.comnih.gov

Sensitivity: The sensitivity of the method is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. For loxapine assays, an LLOQ of 0.0500 ng/mL has been achieved, which is sufficient for pharmacokinetic studies. nih.govnih.gov

Specificity: Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites or endogenous compounds. This is demonstrated by the absence of interfering peaks at the retention time of the analyte and internal standard in blank plasma samples. akjournals.com

Evaluation of Accuracy, Precision, and Recovery in Research Samples

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. These are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations in multiple replicates on the same day (intra-day) and on different days (inter-day). For bioanalytical methods, the accuracy should be within ±15% (±20% at the LLOQ) of the nominal concentration, and the precision, expressed as the coefficient of variation (%CV), should not exceed 15% (20% at the LLOQ). Validated methods for loxapine have shown intra- and inter-day precision with %CV values typically below 15% and accuracy ranging from 86.4% to 109.3% of the nominal values. nih.govnih.gov

Recovery: The extraction recovery of the analyte from the biological matrix is determined by comparing the analytical response of an extracted sample to the response of an unextracted standard solution containing the same concentration of the analyte. Consistent and reproducible recovery is more important than achieving 100% recovery. For loxapine, extraction recoveries are often greater than 80%. nih.gov

| Validation Parameter | Result | Reference |

|---|---|---|

| Linearity Range | 0.0500 - 50.0 ng/mL | nih.gov |

| Correlation Coefficient (r²) | > 0.99 | thermofisher.comnih.gov |

| Lower Limit of Quantification (LLOQ) | 0.0500 ng/mL | nih.govnih.gov |

| Inter-day Precision (%CV) | 0.0% - 13.8% | nih.gov |

| Inter-day Accuracy (% of Nominal) | 86.4% - 109.3% | nih.gov |

| Extraction Recovery | > 80% | nih.gov |

Considerations for Matrix Effects in Deuterated Internal Standard Assays

In the realm of bioanalysis, particularly in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), the "matrix effect" is a persistent challenge. myadlm.orgwaters.com This phenomenon refers to the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components from the biological matrix (e.g., plasma, urine, or serum). waters.comresearchgate.net These interfering components can either suppress or enhance the analyte's signal, leading to significant inaccuracies and imprecision in quantitative results. waters.com

The use of a stable isotope-labeled internal standard (SIL-IS), such as Loxapine-d8 Hydrochloride, is the preferred strategy to mitigate these matrix effects. wuxiapptec.com A SIL-IS is a version of the analyte molecule where one or more atoms have been replaced with their heavier stable isotopes; in this case, eight hydrogen atoms in loxapine are replaced with deuterium. lgcstandards.commedchemexpress.com The underlying principle is that the SIL-IS is chemically and physically almost identical to the analyte. wuxiapptec.com Consequently, it is expected to have the same chromatographic retention time, extraction recovery, and, most importantly, experience the same degree of ionization suppression or enhancement as the non-labeled analyte. wuxiapptec.com By calculating the ratio of the analyte's response to the internal standard's response, the variability introduced by the matrix effect can be effectively normalized.

However, the use of deuterated internal standards like this compound is not without critical considerations. A key issue is the potential for chromatographic separation between the analyte and the SIL-IS. waters.com The replacement of hydrogen with deuterium can sometimes lead to slight differences in physicochemical properties, known as the deuterium isotope effect, which may cause a small shift in retention time. waters.comwuxiapptec.com If this separation occurs on the slope of a region of ion suppression or enhancement, the analyte and the internal standard will experience different matrix effects, leading to a failure of proper correction and compromising the accuracy of the assay. myadlm.orgwaters.com Therefore, achieving complete co-elution through meticulous chromatographic method development is paramount.

Furthermore, the stability of the deuterium label must be assured. In some instances, deuterium atoms can undergo back-exchange with hydrogen atoms from the solvent or matrix, which would compromise the integrity of the internal standard. waters.com The purity of the SIL-IS is another critical factor; it must be free from contamination by the non-labeled analyte to avoid artificially inflating the measured concentration of the analyte. wuxiapptec.com

Application as a Certified Reference Material and Analytical Standard

This compound serves a crucial role in analytical chemistry as both a certified reference material (CRM) and an analytical standard. lgcstandards.comsigmaaldrich.comcerilliant.com These materials are fundamental to ensuring the accuracy, reliability, and comparability of analytical measurements across different laboratories and over time.

As an analytical standard, this compound is used as an internal standard in quantitative assays for loxapine. myskinrecipes.commedchemexpress.com In this application, a known quantity of this compound is added to every sample, calibrator, and quality control sample at the beginning of the sample preparation process. lcms.cz Because it behaves nearly identically to loxapine throughout extraction, chromatography, and ionization, it provides a stable reference point for quantification. wuxiapptec.commyskinrecipes.com This is essential for applications such as therapeutic drug monitoring (TDM), pharmacokinetic studies, and forensic toxicology analyses, where precise and accurate measurement of loxapine concentrations in biological samples is critical. myskinrecipes.com

When designated as a Certified Reference Material (CRM), this compound is a substance of the highest metrological quality. sigmaaldrich.comcerilliant.com A CRM is accompanied by a certificate that provides the value of a specified property (e.g., purity), its associated uncertainty, and a statement of metrological traceability. sigmaaldrich.comcerilliant.com This means its properties have been characterized through rigorous, validated procedures. Laboratories use CRMs to calibrate their analytical instruments, validate analytical methods, and for quality control purposes, ensuring their results are traceable to a recognized standard. The use of this compound as a CRM provides confidence that the measurements of loxapine are accurate, consistent, and defensible.

Data Tables

Table 1: Example Mass Spectrometry Parameters for Loxapine and Loxapine-d8

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Loxapine | 328.1 | 271.1 |

| Loxapine-d8 | 336.1 | 279.1 |

This table displays hypothetical yet typical mass-to-charge (m/z) ratios for precursor and product ions used in a Multiple Reaction Monitoring (MRM) LC-MS/MS assay. The mass shift of +8 Da for Loxapine-d8 is evident.

Table 2: Bioanalytical Method Validation Parameters Using a SIL-IS

| Validation Parameter | Typical Acceptance Criteria | Purpose |

| Matrix Effect | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%. | To ensure that different sources of biological matrix do not introduce significant variability in ionization. researchgate.net |

| Accuracy & Precision | Within ±15% of nominal concentration (±20% at the Lower Limit of Quantification). | To confirm the method provides results that are both close to the true value and reproducible. |

| Recovery | Consistent and reproducible, but does not need to be 100%. | To ensure the extraction efficiency is consistent across the concentration range. |

| Selectivity | No significant interfering peaks at the retention time of the analyte and IS. | To demonstrate the method can differentiate the analyte and IS from other matrix components. |

Research on Loxapine Metabolic Pathways and Enzyme Kinetics Using Loxapine D8 Hydrochloride

In Vitro Metabolic Profiling with Deuterated Loxapine (B1675254)

In vitro methodologies, primarily utilizing human liver microsomes (HLMs), are foundational for mapping the metabolic fate of pharmaceutical compounds. nih.gov The use of deuterated standards such as Loxapine-d8 Hydrochloride is crucial for the unambiguous identification and precise measurement of the resulting metabolites. nih.govtandfonline.com

The biotransformation of loxapine is extensive, involving several key enzymatic reactions. europa.eu The principal metabolic routes are aromatic hydroxylation, N-demethylation to form amoxapine (B1665473), and N-oxidation. europa.eunih.govresearchgate.net When Loxapine-d8 is incubated with in vitro systems like HLMs, a corresponding suite of deuterated metabolites is produced, which can be clearly distinguished and quantified. tandfonline.comresearchgate.net

The major metabolites formed through these pathways are 7-Hydroxy-Loxapine-d8, 8-Hydroxy-Loxapine-d8, Amoxapine-d8 (N-desmethyl-loxapine-d8), and Loxapine-N-Oxide-d8. nih.govresearchgate.netresearchgate.net Studies have shown that after incubation in human liver microsomes, the main metabolites in order of abundance are 7-hydroxy-loxapine, followed by amoxapine, and then 8-hydroxy-loxapine. researchgate.net Further metabolism of the deuterated amoxapine can also occur, leading to hydroxylated forms like 7-hydroxy-amoxapine-d8 and 8-hydroxy-amoxapine-d8. researchgate.net

Table 1: Major Deuterated Metabolites of Loxapine-d8 and Their Formation Pathways

Identifying the specific enzymes responsible for a drug's metabolism is critical for predicting potential drug-drug interactions. Research using cDNA-expressed human CYP isoforms has pinpointed the contributions of individual enzymes to loxapine's biotransformation. nih.govresearchgate.net

These studies have revealed that multiple CYP isoforms are involved:

8-Hydroxy-Loxapine formation is primarily catalyzed by CYP1A2. nih.govnih.govresearchgate.net Some studies also note a role for CYP2J2. researchgate.netresearchgate.net

7-Hydroxy-Loxapine formation is mainly mediated by CYP3A4 and CYP2D6. nih.govnih.govresearchgate.net Other isoforms like CYP1A1, CYP1A2, CYP2B6, and CYP2C18 may also contribute. researchgate.netresearchgate.net

Amoxapine (via N-demethylation) is formed through the action of several enzymes, including CYP3A4, CYP2C19, and CYP2C8. europa.eunih.govresearchgate.net Other identified contributors include CYP1B1 and CYP2C18. researchgate.netresearchgate.net

The involvement of multiple enzymes suggests that loxapine metabolism is not likely to be significantly impacted by inhibitors of a single CYP isozyme. researchgate.net

Table 2: Key Cytochrome P450 Isoforms in the Metabolism of Loxapine

While CYP enzymes are the primary drivers of Phase I metabolism for many drugs, other enzyme families can also play a significant role. hyphadiscovery.comxenotech.com For loxapine, flavin-containing monooxygenases (FMOs) are responsible for the N-oxidation pathway, leading to the formation of Loxapine-N-Oxide. nih.goveuropa.eunih.gov FMOs are a distinct class of enzymes that catalyze the oxidation of compounds containing soft nucleophiles, such as nitrogen or sulfur atoms. googleapis.comdrugbank.com

Mechanistic Studies of Deuterium (B1214612) Isotope Effects on Loxapine Metabolism

Substituting hydrogen with its heavier, stable isotope deuterium can alter the rate of chemical reactions, a principle known as the kinetic isotope effect (KIE). nih.gov This effect arises because the carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. nih.govnih.gov Studying these effects provides valuable insights into enzymatic reaction mechanisms. capes.gov.brosti.gov

Deuterating a molecule at a primary site of metabolism can slow down the reaction at that position, potentially causing the metabolic burden to shift to alternative, non-deuterated sites. nih.govresearchgate.net This phenomenon, termed "metabolic switching," can lead to a different proportion of metabolites being formed. plos.org For instance, in studies with deuterated caffeine (B1668208) and antipyrine, oxidation of the deuterated methyl groups was suppressed, shifting metabolism to other pathways that did not involve breaking a C-D bond. researchgate.netplos.org

In the context of loxapine, if a specific site like the N-methyl group were deuterated, one might expect a decrease in the rate of N-demethylation to amoxapine and a corresponding increase in metabolites from other pathways, such as aromatic hydroxylation. The specific deuteration pattern of Loxapine-d8 determines which metabolic routes might be affected and allows researchers to probe the flexibility of the metabolic machinery.

The magnitude of the kinetic isotope effect (KIE), expressed as the ratio of the reaction rate for the non-deuterated compound to the deuterated one (kH/kD), reveals whether C-H bond cleavage is a rate-determining step in the enzymatic transformation. nih.gov A significant KIE value (typically >2) is strong evidence that this bond-breaking event is kinetically important.

Pharmacokinetic Research Methodologies and Modeling with Loxapine D8 Hydrochloride

Methodologies for Pharmacokinetic Parameter Determination

The determination of key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC) is a cornerstone of clinical pharmacology. nih.govresearchgate.net Loxapine-d8 hydrochloride plays a crucial role in the analytical methods that generate the data for these calculations.

Microdosing, or Phase 0 studies, represents a significant advance in early-phase clinical research. nih.govtracercro.com These studies involve the administration of a very small, sub-pharmacological dose of a drug candidate to human volunteers to evaluate its pharmacokinetic profile. nih.gov The use of a deuterated tracer like this compound in conjunction with the unlabeled drug allows for precise quantification of the drug's behavior at these low concentrations. This approach can provide early human data on a drug's viability, helping to select the most promising candidates for further development and reducing the risk of late-stage failures. tracercro.com

In tracer studies, this compound can be administered simultaneously with the non-labeled loxapine (B1675254). By tracking the distinct mass of the deuterated compound, researchers can investigate specific metabolic pathways and the rate of drug turnover without the need for radioactive labels. medchemexpress.com This methodology is particularly useful for understanding the disposition of loxapine in different patient populations or under varying physiological conditions.

The most common and critical application of this compound is as an internal standard in bioanalytical methods, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govtandfonline.comingentaconnect.com An internal standard is a compound added in a known quantity to samples being analyzed. diva-portal.org Because this compound has the same chemical and physical properties as loxapine, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. ingentaconnect.comdiva-portal.org Any sample loss during extraction or variation in instrument response will affect both the analyte and the internal standard equally. diva-portal.org By measuring the ratio of the loxapine signal to the this compound signal, highly accurate and precise quantification of loxapine and its metabolites in biological matrices like plasma, urine, and tissue can be achieved. nih.govtandfonline.com

This approach is essential for constructing accurate pharmacokinetic profiles. For example, a gas liquid chromatographic-mass spectrometric (GLC/MS) assay was developed for the determination of loxapine in human biofluids and tissues using Loxapine-d3 as the internal standard. nih.gov The assay demonstrated the ability to measure as little as 2 ng/mL of loxapine with approximately 6% precision. nih.gov The linear relationship between the amount of loxapine added to control plasma and the ion intensity ratio (m/e 327/330) over a wide concentration range highlighted the method's accuracy. nih.gov

Table 1: Bioanalytical Method Parameters for Loxapine Quantitation

| Parameter | Method | Internal Standard | Lower Limit of Quantitation (LLOQ) | Matrix |

|---|---|---|---|---|

| Loxapine | GLC/MS | Loxapine-d3 | 2 ng/mL | Plasma, Urine, Brain, Liver, Lung, Spleen |

| Loxapine and Metabolites | LC-MS/MS | Deuterated Standards | 1 ng/mL (Loxapine) | Plasma |

| Loxapine and Metabolites | LC-MS/MS | Deuterated Standards | 3 ng/g (Loxapine) | Brain Tissue |

Data derived from multiple sources detailing bioanalytical methodologies. nih.govresearchgate.net

Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulation

Physiologically based pharmacokinetic (PBPK) modeling is a sophisticated computational approach that simulates the ADME of a drug in the body. nih.gov These models consist of compartments representing different organs and tissues, interconnected by blood flow, and incorporate physiological and drug-specific parameters to predict drug concentrations over time. nih.govresearchgate.net

The high-quality pharmacokinetic data generated using this compound as an internal standard is fundamental for building and validating robust PBPK models. nih.govcincinnatichildrens.org These models can be used to predict how loxapine will be distributed and eliminated in various populations, including those for whom clinical trials are difficult to conduct, such as pediatric patients. nih.govresearchgate.net By inputting precise data on clearance, volume of distribution, and metabolism, researchers can create models that accurately reflect the in vivo behavior of loxapine. These models can then be used to simulate different dosing scenarios and predict drug disposition in unstudied populations. researchgate.net

Once validated with clinical data, PBPK models can predict the pharmacokinetics of loxapine under various conditions. For instance, a PBPK model could be used to explore the impact of genetic variations in drug-metabolizing enzymes, such as CYP1A2, on loxapine clearance. researchgate.netnih.gov The model can simulate how different levels of enzyme activity, as seen in smokers versus non-smokers, might alter drug exposure. researchgate.net Furthermore, these models can be applied to predict the pharmacokinetics of deuterated analogs themselves, which may have slightly altered metabolic profiles due to the kinetic isotope effect, where the C-D bond is stronger than the C-H bond. nus.edu.sg This can lead to slower metabolism and potentially altered pharmacokinetic properties. nus.edu.sg

Table 2: Applications of PBPK Modeling in Loxapine Research

| Modeling Application | Key Inputs | Predicted Outcomes |

|---|---|---|

| Pediatric Dosing | Adult PK data, pediatric physiological parameters | Pediatric plasma concentrations, exposure matching |

| Drug-Gene Interactions | In vitro metabolism data, genetic polymorphism frequencies | Impact of CYP2D6 genotype on loxapine clearance |

| Food Effect Prediction | Physicochemical properties, formulation data | Changes in oral absorption with food |

Information synthesized from general PBPK modeling literature. researchgate.netnih.govnih.gov

Investigating Drug-Drug Interactions (DDIs) Using Loxapine-d8 as a Mechanistic Probe

Drug-drug interactions (DDIs) are a major concern in clinical practice, as the co-administration of multiple drugs can alter their efficacy and safety. This compound is a valuable tool for investigating these interactions in vitro. ingentaconnect.com For example, to determine if loxapine is a substrate or inhibitor of drug transporters like P-glycoprotein (P-gp), in vitro transport assays are conducted using cell lines that express these transporters. ingentaconnect.com

In these experiments, this compound is used as the internal standard to accurately quantify the amount of loxapine transported across the cell monolayer. ingentaconnect.com Research has shown that loxapine has an IC50 of 9.1 μM for inhibiting the P-gp-mediated transport of digoxin (B3395198). ingentaconnect.com By comparing this value to the maximum clinical plasma concentrations of loxapine, a risk assessment for in vivo DDIs can be made. ingentaconnect.com Based on this data, it was concluded that an in vivo P-gp inhibition study was not warranted. ingentaconnect.com

Table 3: Loxapine and P-glycoprotein Interaction Data

| Parameter | Value | Implication |

|---|---|---|

| P-gp Inhibition (IC50) | 9.1 μM | Loxapine can inhibit P-gp at this concentration in vitro. |

| Max. Plasma Concentration (Cmax) | 101 nM (0.101 μM) | Clinical concentrations are significantly lower than the in vitro IC50. |

| [I]/IC50 Ratio | 0.01 | This ratio is below the FDA's threshold of 0.1 for recommending an in vivo DDI study. |

Data from in vitro studies investigating the drug interaction potential of loxapine. ingentaconnect.com

Transport Protein Interactions and Their Influence on Loxapine-d8 Disposition

The interaction of drugs with transport proteins, such as P-glycoprotein (P-gp), is a critical factor in their absorption, distribution, and elimination. ingentaconnect.com P-gp is an efflux transporter found in various tissues, including the intestines, the blood-brain barrier, and the kidneys, where it actively pumps substrates out of cells. ingentaconnect.com

Research using in vitro models like Caco-2 cells has been employed to investigate loxapine's interaction with P-gp. ingentaconnect.com These studies are crucial for predicting potential drug-drug interactions and understanding a drug's ability to cross biological barriers. In such research, this compound would be used as the internal standard to accurately measure loxapine concentrations.

In vitro studies have demonstrated that loxapine is not a substrate for P-gp. europa.euingentaconnect.com This means that P-gp does not significantly limit the absorption or brain penetration of loxapine by pumping it out of cells.

However, loxapine has been identified as an inhibitor of P-gp. europa.euingentaconnect.comnih.gov One study determined the half-maximal inhibitory concentration (IC50) of loxapine for P-gp to be 9.1 µM, indicating weak-to-moderate inhibition. ingentaconnect.com Despite this inhibitory activity in a laboratory setting, pharmacokinetic interactions due to P-gp inhibition are not expected in clinical use, as the typical plasma concentrations of loxapine are much lower, in the nanomolar range. ingentaconnect.com Another study also identified loxapine as a potent, non-competitive inhibitor of P-gp. nih.gov

| Interaction Type | Finding | Methodology | Reference |

|---|---|---|---|

| Substrate Status | Not a substrate | Caco-2 cell monolayer efflux assays | europa.euingentaconnect.com |

| Inhibition | Weak-to-moderate inhibitor | Inhibition of digoxin transport in Caco-2 cells | ingentaconnect.com |

| Inhibition Constant (IC50) | 9.1 µM | In vitro inhibition assay | ingentaconnect.com |

| Inhibition Type | Potent, non-competitive inhibitor | Rhodamine-123 accumulation and P-gp ATPase activity assays | nih.gov |

Advanced Mechanistic and Receptor Binding Research Applications of Loxapine D8 Hydrochloride

Radioligand Binding Assays Utilizing Deuterated Loxapine (B1675254) as a Reference or Competitor

Radioligand binding assays are a cornerstone of pharmacology, allowing for the detailed characterization of ligand-receptor interactions. These assays are instrumental in determining the affinity and selectivity of drugs for their target receptors. giffordbioscience.comperceptive.com

Investigation of Receptor Binding Affinities and Selectivity Profiles

While direct binding studies using radiolabeled Loxapine-d8 Hydrochloride are not commonly documented, the principles of radioligand binding assays allow for the determination of binding affinities (Ki values) of non-labeled compounds, such as loxapine and its deuterated analog. In these assays, a radiolabeled ligand with known affinity for a specific receptor is used. The ability of a non-labeled compound, like loxapine, to displace the radioligand from the receptor is measured. This displacement is concentration-dependent and allows for the calculation of the inhibitory constant (Ki), which reflects the affinity of the test compound for the receptor.

Loxapine itself exhibits a complex receptor binding profile, interacting with a variety of dopamine (B1211576) and serotonin (B10506) receptors. medchemexpress.comwikipedia.org Studies have shown that loxapine has a high affinity for dopamine D2, D4, and serotonin 5-HT2A receptors. medchemexpress.comnih.gov The relative affinity for these receptors is crucial to its therapeutic effects and side-effect profile. For instance, its potent 5-HT2A antagonism is a characteristic shared with atypical antipsychotics. nih.gov

The following table summarizes the reported binding affinities of loxapine for various human receptors, which would be the basis for competitive binding assays involving this compound as a competitor.

| Receptor | Ki (nM) | Reference |

|---|---|---|

| Dopamine D1 | 29 | nih.gov |

| Dopamine D2 | <2 | nih.gov |

| Dopamine D3 | >1 µM | nih.gov |

| Dopamine D4 | <2 | medchemexpress.com |

| Dopamine D5 | 12-29 | nih.gov |

| Serotonin 5-HT1A | >1 µM | nih.gov |

| Serotonin 5-HT2A | 6.2 | medchemexpress.commedchemexpress.com |

| Serotonin 5-HT2C | 12-29 | nih.gov |

| Serotonin 5-HT4 | >1 µM | nih.gov |

| Serotonin 5-HT6 | >1 µM | nih.gov |

| Serotonin 5-HT7 | >1 µM | nih.gov |

Competitive Binding Studies with Deuterated Loxapine Probes

In competitive binding assays, this compound can be used as a "cold" or non-radiolabeled competitor to a radiolabeled ligand to determine the binding characteristics of other novel compounds. giffordbioscience.com For example, to screen new chemical entities for their potential to interact with dopamine or serotonin receptors, a radioligand such as [3H]spiperone (for D2 receptors) or [3H]ketanserin (for 5-HT2A receptors) would be incubated with receptor-containing membranes in the presence of varying concentrations of the new test compound and a fixed concentration of this compound as a reference competitor. medchemexpress.comnih.gov The ability of the test compound to displace the radioligand, relative to the displacement caused by the known competitor (this compound), provides a measure of its receptor binding affinity.

In Vitro and Ex Vivo Studies on Cellular Uptake and Distribution with Deuterated Loxapine Analogs

The use of deuterated analogs like this compound is crucial for understanding the cellular uptake and distribution of loxapine. While specific studies focusing solely on the cellular uptake of Loxapine-d8 are not extensively published, the principles of using stable isotope-labeled compounds in such research are well-established.

In vitro studies using cell cultures, such as human brain endothelial cells, can elucidate the mechanisms of drug transport across cellular barriers like the blood-brain barrier. nih.gov By using this compound as an internal standard, researchers can accurately quantify the intracellular concentration of loxapine, helping to determine if its uptake is a passive or a carrier-mediated process. ingentaconnect.comnih.gov For instance, studies on the related antipsychotic clozapine (B1669256) have shown its uptake to be a carrier-mediated process. nih.gov Similar methodologies could be applied to loxapine, with Loxapine-d8 providing the necessary analytical precision.

Ex vivo studies often involve the analysis of tissue samples from animal models that have been administered the drug. Following administration of loxapine, tissue homogenates can be prepared and the concentration of loxapine and its metabolites can be quantified using LC-MS/MS, with this compound added during sample preparation as an internal standard to ensure accurate measurement. tandfonline.com This approach allows for the detailed mapping of drug distribution in different brain regions and peripheral tissues. mdpi.com

Exploration of Novel Research Areas Leveraging Stable Isotope Labeling for Loxapine-Related Compounds

The application of stable isotope labeling extends beyond standard pharmacokinetic and receptor binding studies. axios-research.com Deuterated compounds like this compound open up new avenues for research.

One emerging area is the study of drug metabolism and the identification of metabolic pathways. By administering a mixture of loxapine and Loxapine-d8, researchers can use mass spectrometry to distinguish between the parent drug and its metabolites, as the deuterium (B1214612) label will be retained or lost in a predictable manner depending on the metabolic transformation. This can help in identifying novel metabolites and understanding the enzymes involved, such as the cytochrome P450 system. nih.govresearchgate.net

Furthermore, stable isotope-labeled compounds are instrumental in quantitative proteomics, where they can be used to study changes in protein expression and turnover in response to drug treatment. While not yet a common application for loxapine, this approach could be used to investigate the downstream effects of loxapine on cellular signaling pathways beyond direct receptor interaction.

Another potential research area is in environmental studies, tracking the fate of pharmaceuticals in the environment. Stable isotope-labeled standards are essential for the accurate quantification of drug residues in environmental samples.

Q & A

Q. What factorial design principles apply to dose-response studies involving this compound?

- Methodological Answer : Implement a 3² full factorial design to evaluate dose and formulation variables (e.g., solubility enhancers). Responses like Cmax and AUC should be analyzed using ANOVA with post-hoc Tukey tests. Include dilution QCs to address nonlinearity in high-concentration samples .

Q. How to address interspecies variability in preclinical pharmacokinetic studies of this compound?

- Methodological Answer : Perform allometric scaling using body-weight-adjusted clearance and volume of distribution. Cross-species metabolite profiling (e.g., rodent vs. primate) identifies conserved pathways. Use population pharmacokinetics to model variability and guide human dose extrapolation .

Mechanistic and Pathway Studies

Q. What protocols validate this compound’s role in PROTAC-mediated dopamine receptor degradation?

Q. How does this compound compare to other deuterated antipsychotics in receptor selectivity assays?

- Methodological Answer : Conduct head-to-head radioligand binding panels (D2, 5-HT2A, α1-adrenergic receptors). Calculate selectivity ratios (D2/off-target Ki) and use Schild analysis for functional antagonism. Pair with computational docking to correlate structural modifications with binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.